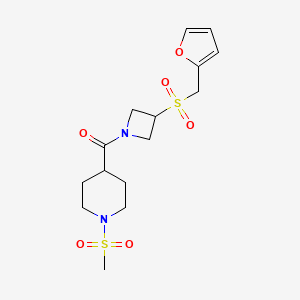

(3-((フラン-2-イルメチル)スルホニル)アゼチジン-1-イル)(1-(メチルスルホニル)ピペリジン-4-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C15H22N2O6S2 and its molecular weight is 390.47. The purity is usually 95%.

BenchChem offers high-quality (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 肺癌治療: 研究者らは、この化合物を含む新しいカルコンシリーズを開発しており、肺癌の治療に有望な結果を示しています . これらのカルコンは、様々なスペクトルツールを使用して確認されました。MTTアッセイを用いたインビトロ研究では、肺癌細胞株(A549)に対する細胞毒性効果が示されました。分子ドッキング研究では、最も効果的なカルコン、特に7bと7cの活性をさらに調査しました。これらの化合物は、肺癌患者のための潜在的な治療オプションを提供する可能性があります。

- この化合物の誘導体を含むカルコンは、抗炎症特性を示します . それらの共役二重結合とカルボニル基は、それらの生物学的活性に寄与します。炎症性経路を調節することにより、これらの化合物は、炎症性疾患の管理に役立つ可能性があります。

- カルコンは、その抗酸化活性で知られており、酸化ストレスから細胞を保護します . この化合物の構造は、フリーラジカルのスカベンジングと酸化損傷の軽減に寄与する可能性を示唆しています。

- 一部のカルコンは、抗菌特性を示します . この特定の化合物を対象とした研究は限られています。しかし、その構造的特徴は、抗菌活性に関連付けられている特徴と一致しています。細菌感染症の対策におけるその可能性を調査するために、さらなる研究が必要です。

- カルコンは、潜在的な抗ウイルス剤として調査されてきました . この特定の化合物を対象としたデータは少ないですが、そのケト-エチレン系は、ウイルス複製経路を阻害する可能性を示唆しています。

- カルコンは、その鎮痛作用について研究されてきました . この化合物を直接的に証明する証拠はありませんが、その構造は他の鎮痛カルコンと類似しているため、調査する価値があります。

- さらに、カルコンは、抗血小板活性を示し、血液凝固メカニズムに影響を与える可能性があります .

抗がん特性

抗炎症活性

抗酸化の可能性

抗菌効果

抗ウイルス用途

鎮痛および抗血小板効果

生物活性

The compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, often referred to as Furan-2-ylmethyl sulfonyl azetidine derivative, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a furan ring, an azetidine moiety, and a piperidine derivative, all of which contribute to its chemical reactivity and biological interactions.

Structural Characteristics

The unique structural components of this compound include:

- Furan Ring : Known for its electron-rich nature, facilitating interactions with various biological targets.

- Azetidine Ring : A four-membered nitrogen-containing ring that can influence pharmacokinetics and biological activity.

- Piperidine Group : Often associated with neuroactive compounds, this group can modulate receptor activity.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity to protein active sites, potentially leading to the inhibition of enzymes or modulation of receptor activities. The presence of the furan and azetidine rings allows for diverse interactions within biological systems.

Biological Activities

Research indicates that the compound may exhibit several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that the compound can inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways.

- Anti-inflammatory Effects : The furan moiety may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : The sulfonamide functionalities have been linked to antibacterial activities against various pathogens.

Research Findings

Recent studies have focused on elucidating the compound's interaction profiles and biological efficacy:

Case Studies

- In Vitro Studies : Experiments conducted on various cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, suggesting its potential as an anticancer agent.

- Binding Affinity Studies : Radiolabeled ligand binding assays indicated high affinity for specific receptors involved in cancer progression, supporting its role as a therapeutic candidate.

Comparative Analysis

To better understand the significance of this compound, it is essential to compare it with similar structures:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-((Furan-2-ylmethyl)sulfonyl)azetidin derivatives | Similar furan and azetidine structures | Anticancer and anti-inflammatory |

| 1-(3-(sulfonyl)azetidin-1-yl)-2-(indol-1-yl)ethanone | Lacks furan component but retains azetidine | Moderate anticancer activity |

| 3-(furan-sulfonamide)azetidin derivatives | Related by sulfonamide functionality | Antibacterial properties |

Synthesis and Production

The synthesis of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:

- Formation of Azetidine Ring : Cyclization reactions under acidic or basic conditions.

- Sulfonylation Reactions : Introduction of sulfonyl groups using sulfonyl chlorides in the presence of bases.

- Final Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods for attaching the piperidine moiety.

特性

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6S2/c1-24(19,20)17-6-4-12(5-7-17)15(18)16-9-14(10-16)25(21,22)11-13-3-2-8-23-13/h2-3,8,12,14H,4-7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCXKWVVMQIZKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。